德拉马尼 enantiomer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

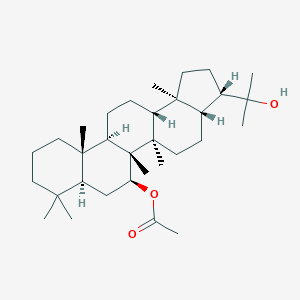

Delamanid and related compounds, including its enantiomers, are synthesized through a series of chemical reactions that often involve chiral epoxides as key intermediates. The synthesis process includes steps such as allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation. These steps are designed to ensure the creation of the desired enantiomer with high purity and yield. The synthesis of delamanid and its enantiomers highlights the complexity and precision required in developing drugs for treating tuberculosis, especially those resistant to conventional medications (Sharma et al., 2020).

科学研究应用

在结核病管理中的治疗潜力德拉马尼是一种硝基咪唑恶唑衍生物,已成为对抗多重耐药结核病 (MDR-TB) 的重要补充。其作用机制涉及抑制分枝酸合成,这是结核分枝杆菌细胞壁的关键成分。临床试验强调了德拉马尼的疗效,突出了其在提高痰培养转化率以及随后在 MDR-TB 患者中治疗结果中的作用。当常规疗法因耐药性或耐受性问题而无效时,该药物的潜力进一步通过将其纳入 MDR-TB 的治疗方案中得到证明 (Blair & Scott, 2014); (Diacon, von Groote-Bidlingmaier, & Donald, 2014); (Kwon, Jeong, & Koh, 2015).

环境因素和手性含义对包括德拉马尼等药物化合物在内的环境新兴污染物的环境归趋和转化的研究已获得关注。此类分子的立体化学会显著影响其环境行为和生物活性。研究表明,手性化合物的环境归趋,包括其生物转化和潜在毒性,可能是对映选择性的。这突出了在环境风险评估中考虑手性的重要性,以及制定对环境负责的药物管理策略的重要性 (Wong, 2006); (Ribeiro, Castro, & Tiritan, 2012).

耐药结核病治疗的进展进一步的研究和临床试验持续评估德拉马尼在耐药结核病治疗中的作用,特别是与其他新药(如贝达喹啉)联合使用。尽管存在潜在的心脏副作用(如 QT 间期延长),但这些药物的联合使用为针对 MDR 和广泛耐药结核病 (XDR-TB) 的有效治疗策略提供了新的希望。这种方法强调了持续研究以优化治疗方案的必要性,确保疗效,同时管理潜在风险 (Li, Sun, & Zhang, 2018); (Esposito, Bianchini, & Blasi, 2015).

安全和危害

未来方向

属性

IUPAC Name |

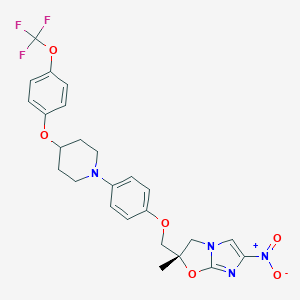

(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)

![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)